
FA-Leu-Gly-Pro-Ala-OH chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: FA-Leu-Gly-Pro-Ala-OH

Cat. No.: B1336296 Get Quote

An In-depth Technical Guide to the Chemical Properties and Applications of FA-Leu-Gly-Pro-
Ala-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction
FA-Leu-Gly-Pro-Ala-OH, also known by the acronym FALGPA, is a synthetic peptide that

serves as a crucial tool in biochemical and biomedical research. Its full chemical name is N-(3-

[2-Furyl]acryloyl)-L-Leucyl-L-Glycyl-L-Prolyl-L-Alanine. This peptide is primarily utilized as a

chromogenic substrate for a variety of collagenases, enzymes that play a critical role in tissue

remodeling, wound healing, and pathological processes such as cancer metastasis and

arthritis. The furylacryloyl (FA) group at the N-terminus allows for the continuous

spectrophotometric monitoring of collagenase activity, making FALGPA an invaluable reagent

for enzyme kinetics studies and the screening of collagenase inhibitors.

This technical guide provides a comprehensive overview of the chemical properties of FA-Leu-
Gly-Pro-Ala-OH, detailed experimental protocols for its use, and a summary of its primary

applications in research and development.

Core Chemical and Physical Properties
FA-Leu-Gly-Pro-Ala-OH is a well-defined synthetic peptide with a specific amino acid

sequence and a chromogenic N-terminal modification. Its fundamental properties are

summarized below.
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Property Value Reference

Molecular Formula C23H32N4O7 [1][2][3][4][5][6]

Molecular Weight 476.52 g/mol [1][2][3][5]

CAS Number 78832-65-2 [2][3][6][7]

Appearance White powder [2]

Purity ≥ 99% (HPLC) [2]

Amino Acid Sequence FA-Leu-Gly-Pro-Ala [3][4]

Sequence Shortening FA-LGPA [3][6]

Solubility and Stability
The solubility and stability of FA-Leu-Gly-Pro-Ala-OH are critical considerations for its use in

experimental settings.
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Parameter Details Reference

In Vitro Solubility

≥ 100 mg/mL in DMSO (209.85

mM). It is noted that

hygroscopic DMSO can impact

solubility, and newly opened

DMSO is recommended.

[1][3]

In Vivo Solubility

- ≥ 2.5 mg/mL (5.25 mM) in a

solution of 10% DMSO and

90% (20% SBE-β-CD in

Saline).- ≥ 2.5 mg/mL (5.25

mM) in a solution of 10%

DMSO and 90% Corn Oil.

[1]

Storage (Powder)

- -80°C for 2 years.- -20°C for

1 year.Sealed storage, away

from moisture is

recommended.

[3]

Storage (In Solvent)

- -80°C for 6 months.- -20°C

for 1 month.Sealed storage,

away from moisture is

recommended.

[1][3]

Biochemical Properties and Mechanism of Action
FA-Leu-Gly-Pro-Ala-OH is specifically designed as a substrate for collagenases. The enzyme

cleaves the peptide bond between Leucine (Leu) and Glycine (Gly).[7] This cleavage leads to a

change in the electronic environment of the N-terminal furylacryloyl group, resulting in a

decrease in absorbance at a specific wavelength, which can be monitored

spectrophotometrically.[7]
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Biochemical Property Description Reference

Target Enzyme Microbial Collagenase [1][3][8]

Mechanism of Action

Substrate for collagenase,

which hydrolyzes the Leu-Gly

peptide bond.

[7]

Enzyme Selectivity

Selective for collagenase over

other proteases like trypsin,

thermolysin, and elastase.

[7]

Kinetic Parameter (Km)

A Michaelis-Menten constant

(Km) of 0.55 mM has been

reported for the hydrolysis of

FALGPA by bacterial

collagenase at 25°C and pH

7.5.

[7]

Optimal pH
Collagenase activity is optimal

within a pH range of 6.3 to 8.8.
[7]

Experimental Protocols
Synthesis and Purification of FA-Leu-Gly-Pro-Ala-OH
The synthesis of FA-Leu-Gly-Pro-Ala-OH is typically achieved through solid-phase peptide

synthesis (SPPS), followed by the acylation of the N-terminus with 3-(2-furyl)acrylic acid.

Synthesis of Leu-Gly-Pro-Ala Peptide Backbone
While a detailed, step-by-step protocol for the synthesis of this specific peptide is not readily

available in the public domain, the general principles of Fmoc-based solid-phase peptide

synthesis are applied. This involves the sequential addition of Fmoc-protected amino acids to a

solid support resin. Each cycle consists of Fmoc deprotection, amino acid coupling, and

washing steps.

N-terminal Furylacryloylation
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The final step in the synthesis is the attachment of the 3-(2-furyl)acryloyl group to the N-

terminus of the synthesized peptide.[7] This is an acylation reaction where the free N-terminus

of the Leu-Gly-Pro-Ala peptide is reacted with an activated derivative of 3-(2-furyl)acrylic acid,

such as N-(3-[2-Furyl]acryloyl) chloride.[7] The reaction is typically carried out in an organic

solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) in the presence of a

base such as triethylamine.[7]

Purification
Purification of the crude FA-Leu-Gly-Pro-Ala-OH peptide is generally performed using

reversed-phase high-performance liquid chromatography (RP-HPLC). A specific protocol for

this peptide is not detailed in the available literature, but a general approach would involve

using a C18 column with a gradient of acetonitrile in water, with trifluoroacetic acid (TFA) as an

ion-pairing agent.

Collagenase Activity Assay using FA-Leu-Gly-Pro-Ala-
OH
This protocol describes a continuous spectrophotometric assay to measure collagenase

activity.

Materials
FA-Leu-Gly-Pro-Ala-OH (FALGPA)

Collagenase enzyme

Tricine buffer

Calcium Chloride (CaCl2)

Sodium Chloride (NaCl)

Spectrophotometer capable of reading at 345 nm

Reagent Preparation
Assay Buffer: 50 mM Tricine, 10 mM CaCl2, 400 mM NaCl, pH 7.5 at 25°C.
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FALGPA Stock Solution: Prepare a 1.0 mM solution of FALGPA in the Assay Buffer.

Enzyme Solution: Prepare a solution of collagenase in a suitable buffer at the desired

concentration.

Assay Procedure
Pipette the FALGPA solution into a cuvette.

Place the cuvette in a thermostatted spectrophotometer at 25°C and record a baseline

absorbance at 345 nm.

To initiate the reaction, add a small volume of the collagenase solution to the cuvette and mix

quickly.

Continuously monitor the decrease in absorbance at 345 nm over time. The rate of decrease

is proportional to the collagenase activity.

Calculation of Enzyme Activity
The collagenase activity can be calculated using the following formula: Units/mL = (ΔA345/min)

/ (ε * path length) * (Total Volume / Enzyme Volume) Where:

ΔA345/min is the rate of change in absorbance per minute.

ε is the molar extinction coefficient of FALGPA at 345 nm.

path length is the cuvette path length in cm.

Mandatory Visualizations
Experimental Workflow for Collagenase Assay
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Reagent Preparation

Assay Execution Data Analysis
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absorbance change (ΔA345/min)
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Apply Formula

Click to download full resolution via product page

Caption: Workflow for determining collagenase activity using a spectrophotometric assay with

FA-Leu-Gly-Pro-Ala-OH.

Applications
The primary application of FA-Leu-Gly-Pro-Ala-OH is in the field of enzymology, specifically for

the study of collagenases.

Enzyme Kinetics: It is used to determine key kinetic parameters of collagenases, such as Km

and Vmax, which provide insights into the enzyme's efficiency and substrate affinity.[7]

Inhibitor Screening: FALGPA is widely used in high-throughput screening assays to identify

and characterize inhibitors of collagenase activity. This is particularly relevant in drug

discovery programs targeting diseases where collagenase is implicated.

Biochemical Research: Researchers use this substrate to study the activity of collagenases

from various sources, including bacteria, and to investigate the mechanisms of collagen

degradation.[1][3]

Conclusion
FA-Leu-Gly-Pro-Ala-OH is a robust and reliable tool for researchers and scientists in the fields

of biochemistry, cell biology, and drug development. Its well-defined chemical properties,

coupled with a straightforward spectrophotometric assay, make it an ideal substrate for the
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quantitative analysis of collagenase activity. While detailed information on some of its

physicochemical properties, such as pKa and isoelectric point, is not readily available in the

public domain, the existing data on its solubility, stability, and biochemical function are sufficient

for its effective use in a laboratory setting. The experimental protocols and data presented in

this guide provide a solid foundation for the successful application of FA-Leu-Gly-Pro-Ala-OH
in a variety of research contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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